molecular formula C24H52N2O4P+ B1196107 Diethylaminoethyl stearamide phosphate CAS No. 68133-34-6

Diethylaminoethyl stearamide phosphate

Cat. No.: B1196107
CAS No.: 68133-34-6
M. Wt: 463.7 g/mol
InChI Key: VMOSDYMJWXNFJY-UHFFFAOYSA-O
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Diethylaminoethyl stearamide phosphate involves the reaction of stearic acid with diethylaminoethylamine, followed by phosphorylation. The reaction typically occurs under controlled conditions to ensure high yield and purity. The process can be summarized as follows:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to ensure consistent quality and yield. The reaction conditions are optimized for scalability, including temperature control, reaction time, and purification steps .

Chemical Reactions Analysis

Types of Reactions

Diethylaminoethyl stearamide phosphate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized phosphates, while reduction can produce amine derivatives .

Scientific Research Applications

Diethylaminoethyl stearamide phosphate has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of Diethylaminoethyl stearamide phosphate involves its interaction with molecular targets and pathways within cells. The compound can act as a gene transfer agent by forming complexes with nucleic acids, facilitating their entry into cells via endocytosis. Additionally, it can modulate cellular processes by interacting with specific receptors and enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethylaminoethyl stearamide phosphate is unique due to its specific chemical structure, which imparts distinct properties such as high solubility in dimethyl sulfoxide (DMSO) and stability under various conditions. Its ability to form stable complexes with nucleic acids and its bioactive nature make it particularly valuable in scientific research and industrial applications .

Properties

CAS No.

68133-34-6

Molecular Formula

C24H52N2O4P+

Molecular Weight

463.7 g/mol

IUPAC Name

N-[2-(diethylamino)ethyl]octadecanamide;dihydroxy(oxo)phosphanium

InChI

InChI=1S/C24H50N2O.HO3P/c1-4-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-24(27)25-22-23-26(5-2)6-3;1-4(2)3/h4-23H2,1-3H3,(H,25,27);(H-,1,2,3)/p+1

InChI Key

VMOSDYMJWXNFJY-UHFFFAOYSA-O

SMILES

CCCCCCCCCCCCCCCCCC(=O)NCC[NH+](CC)CC.OP(=O)(O)[O-]

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)NCCN(CC)CC.O[P+](=O)O

Key on ui other cas no.

68133-34-6

Related CAS

16889-14-8 (Parent)

Synonyms

stearamidoethyl diethylamine
stearamidoethyl diethylamine hydrobromide
stearamidoethyl diethylamine phosphate

Origin of Product

United States

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